3H-Imidazo[4,5-b]pyridine-7-carbaldehyde: Molecular Architecture, Synthetic Methodologies, and Pharmacological Applications
3H-Imidazo[4,5-b]pyridine-7-carbaldehyde: Molecular Architecture, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing small-molecule inhibitors that can effectively mimic endogenous ligands while maintaining high target selectivity. 3H-imidazo[4,5-b]pyridine-7-carbaldehyde (CAS: 1023813-07-1) is a highly privileged heterocyclic building block in modern medicinal chemistry. Structurally serving as a purine bioisostere, the imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pockets of various kinases[1]. The presence of the reactive carbaldehyde (formyl) group at the 7-position provides an ideal synthetic handle for late-stage diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies[2].
This technical guide provides an in-depth analysis of the physicochemical properties, pharmacological mechanisms, and validated synthetic protocols for 3H-imidazo[4,5-b]pyridine-7-carbaldehyde.
Molecular Structure & Physicochemical Properties
The molecule consists of an imidazole ring fused to a pyridine moiety. Notably, the compound exhibits annular tautomerism, rapidly interconverting between the 1H- and 3H- tautomeric forms in solution. While commercially listed under both names, the chemical identity and reactivity remain identical.
To facilitate rational drug design, understanding the fundamental physicochemical properties of this scaffold is critical. The data below summarizes the key parameters that influence its pharmacokinetics and synthetic handling[3].
Table 1: Physicochemical and Structural Data
| Property | Value | Implication for Drug Design |
| IUPAC Name | 3H-imidazo[4,5-b]pyridine-7-carbaldehyde | Standardized nomenclature. |
| CAS Number | 1023813-07-1 | Registry identification. |
| Molecular Formula | C₇H₅N₃O | Core scaffold composition. |
| Molecular Weight | 147.14 g/mol | Low MW allows significant functionalization while adhering to Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | Optimal for membrane permeability; potential for blood-brain barrier (BBB) penetration if derivatized carefully. |
| Hydrogen Bond Donors | 1 (N-H) | Crucial for interacting with kinase hinge regions. |
| Hydrogen Bond Acceptors | 3 (N, N, C=O) | Facilitates diverse binding modalities in target active sites. |
Mechanistic Role & Pharmacological Applications
The imidazo[4,5-b]pyridine scaffold is a proven pharmacophore in the development of antineoplastic agents, specifically functioning as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) [4].
Causality of Kinase Inhibition
Unlike other CDKs that regulate the cell cycle, CDK9 forms a complex with Cyclin T to regulate transcription. It phosphorylates the C-terminal domain of RNA polymerase II, which is required for the elongation of transcripts. Cancer cells (such as MCF-7 breast carcinoma and HCT116 colon carcinoma) heavily rely on this pathway to continuously produce short-lived anti-apoptotic proteins like Mcl-1 and Bcl-2[4].
When derivatives synthesized from 3H-imidazo[4,5-b]pyridine-7-carbaldehyde enter the cell, the imidazopyridine core acts as an ATP-competitive inhibitor at the CDK9 hinge region. This blockade halts RNA polymerase II phosphorylation, rapidly depleting Mcl-1/Bcl-2 levels, and shifting the cellular balance toward caspase-3/7 mediated apoptosis.
Caption: Mechanism of CDK9 inhibition by imidazo[4,5-b]pyridine derivatives leading to apoptosis.
Synthetic Methodologies
Direct formylation (e.g., via Vilsmeier-Haack) of the imidazo[4,5-b]pyridine core is highly inefficient due to the electron-deficient nature of the fused pyridine ring. Therefore, the most robust, self-validating synthetic route involves the bottom-up construction of the heterocyclic core followed by the selective oxidation of a pre-installed methyl group[2].
Protocol: Two-Step Synthesis of 3H-imidazo[4,5-b]pyridine-7-carbaldehyde
Step 1: Cyclocondensation to the Imidazopyridine Core
Objective: Construct the 7-methyl-3H-imidazo[4,5-b]pyridine intermediate.
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Reagents: 2,3-Diamino-4-methylpyridine (1.0 eq), Formic acid (98%, excess).
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Procedure:
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Suspend 2,3-diamino-4-methylpyridine in excess 98% formic acid.
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Heat the reaction mixture to reflux (approx. 100-105°C) for 6–8 hours.
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Monitor reaction completion via TLC (DCM:MeOH, 9:1).
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Cool to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until pH ~7.5.
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Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Scientific Causality: Formic acid serves a dual purpose as both the solvent and the electrophilic C1 source. The highly acidic environment catalyzes the initial formation of a formamide intermediate at the more nucleophilic amine, which subsequently undergoes dehydrative cyclization to close the imidazole ring.
Step 2: Selective Oxidation to the Carbaldehyde
Objective: Oxidize the 7-methyl group to the target 7-carbaldehyde without over-oxidation.
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Reagents: Selenium dioxide (SeO₂, 1.5 eq), 1,4-Dioxane.
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Procedure:
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Dissolve the purified 7-methyl-3H-imidazo[4,5-b]pyridine in dry 1,4-dioxane.
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Add SeO₂ (1.5 eq) in one portion.
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Heat the mixture to reflux (100°C) for 12–16 hours under an inert argon atmosphere.
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Critical Workup: Cool the mixture and filter it through a pad of Celite to remove the precipitated colloidal red selenium metal. Wash the Celite pad thoroughly with hot ethyl acetate.
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Concentrate the filtrate and purify via silica gel column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure aldehyde.
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Scientific Causality: SeO₂ is chosen specifically for its ability to selectively oxidize allylic or benzylic-type methyl groups (activated by the electron-withdrawing pyridine nitrogen) directly to aldehydes. It avoids the over-oxidation to carboxylic acids that is common with stronger oxidants like KMnO₄. The reaction proceeds via an initial ene-type reaction followed by a [2,3]-sigmatropic rearrangement.
Caption: Two-step synthetic workflow for 3H-imidazo[4,5-b]pyridine-7-carbaldehyde.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 3H-imidazo[4,5-b]pyridine-7-carbaldehyde, the following self-validating analytical markers must be confirmed:
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¹H NMR (DMSO-d₆, 400 MHz):
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The defining feature is the sharp singlet of the aldehyde proton (-CHO) appearing far downfield at ~10.5 ppm .
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The imidazole C2-H proton appears as a distinct singlet at ~8.5 ppm .
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The pyridine ring protons (H-5 and H-6) will appear as coupled doublets (J ≈ 5.0 Hz) between 7.5 - 8.4 ppm .
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A broad singlet corresponding to the tautomeric N-H proton may be visible >12.0 ppm, though it often exchanges with ambient moisture.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield a distinct pseudo-molecular ion peak [M+H]⁺ at m/z 148.1 .
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Infrared Spectroscopy (FT-IR): Look for a strong, sharp absorption band at ~1695–1710 cm⁻¹ , which is the hallmark of the conjugated carbonyl (C=O) stretch of the carbaldehyde group.
References
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K. Dymińska. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules (MDPI), 2017. Available at:[Link]
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A. El-Badry et al. "Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity." Bioorganic Chemistry (PubMed), 2018. Available at:[Link]
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A. M. Sajith et al. "Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents." European Journal of Medicinal Chemistry (PubMed), 2015. Available at:[Link]
Sources
- 1. Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
